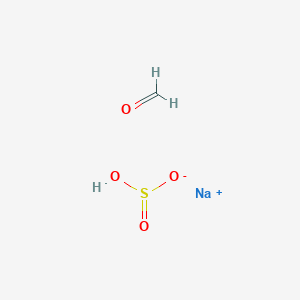

sodium;formaldehyde;hydrogen sulfite

Description

Sodium formaldehyde hydrogen sulfite (synonyms: sodium hydroxymethanesulfonate, formaldehyde sodium bisulfite) is a chemical compound with the molecular formula CH₃NaO₄S and CAS number 870-72-4 . It is synthesized through the reaction of sodium hydrogen sulfite (NaHSO₃) and formaldehyde (CH₂O) under controlled conditions (e.g., 50°C for 4 hours) . This compound is widely utilized in industrial processes, such as the preparation of sulfonated phenol-formaldehyde resins, where it acts as a dispersing agent . Its structure includes a hydroxymethanesulfonate group, enabling reactivity in both acid-base and redox systems .

Properties

IUPAC Name |

sodium;formaldehyde;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O.Na.H2O3S/c1-2;;1-4(2)3/h1H2;;(H2,1,2,3)/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVKWAWICCWIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.OS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=O.OS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Zinc and Sulfur Dioxide

The synthesis begins by reacting zinc powder () with sulfur dioxide gas () in an aqueous medium. The reaction occurs in a stirred reactor at a mass ratio of 1:3 to 1:6 (zinc-to-water) and temperatures between 35°C and 50°C. The primary product is zinc dithionite (), as described by the equation:

Key parameters include maintaining a pH below 3.0 and ensuring continuous sulfur dioxide flow to prevent incomplete reactions.

Formaldehyde Addition and Reduction

Zinc dithionite is subsequently reacted with formaldehyde () in a pressurized reactor (100–108°C) to form alkali zinc formaldehyde bisulfite (). Formaldehyde is added at 2–2.5 times the mass of the initial zinc powder, followed by additional zinc powder (0.8–1 times the initial mass) to drive the reduction. The reaction is exothermic, requiring precise temperature control to avoid decomposition.

Neutralization and Filtration

The alkali zinc formaldehyde bisulfite is neutralized with sodium hydroxide () to produce sodium formaldehyde hydrogen sulfite. The free alkali concentration is tightly controlled () to prevent over-alkalization, which compromises product stability. Post-neutralization, the solution undergoes press filtration and plate-type heat exchanger cooling to 20–40°C, followed by 10–72 hours of sedimentation to remove impurities.

Evaporation and Stabilization

The filtered solution is concentrated in a vacuum evaporator (). At the terminal concentration point, anhydrous sodium sulfite () is added at 0.5–0.8% of the product mass to inhibit hygroscopicity and oxidation. The molten mass is then processed into flakes or powder, yielding a final product with 98.8–99.1% purity.

Table 1: Key Parameters in Zinc-Based Synthesis

| Step | Temperature Range | Pressure | Critical Additives | Purity Outcome |

|---|---|---|---|---|

| Zinc-SO₂ Reaction | 35–50°C | Atmospheric | None | N/A |

| Formaldehyde Reduction | 100–108°C | Positive | Zn powder (0.8–1×) | Intermediate |

| Neutralization | 20–40°C | Atmospheric | NaOH (3–4× Zn mass) | ≤6.0 g/L alkali |

| Evaporation | ≤78°C | ≤-0.085 MPa | Na₂SO₃ (0.5–0.8%) | 98.8–99.1% |

Alternative Synthesis Approaches

While the zinc-based method dominates industrial production, alternative routes have been explored, particularly those leveraging sodium bisulfite () intermediates.

Sodium Bisulfite-Formaldehyde Condensation

Sodium bisulfite, synthesized via sulfur dioxide absorption in sodium hydroxide or bicarbonate solutions (), can react with formaldehyde under acidic conditions. However, this method often yields metabisulfite byproducts () unless rigorously controlled.

Electrochemical Reduction

Pilot-scale studies have investigated the electrochemical reduction of sodium sulfite () in the presence of formaldehyde. This method avoids zinc waste but faces challenges in scalability and energy efficiency.

Process Optimization and Parameters

Temperature and Pressure Controls

Optimal reaction temperatures vary by step:

-

Zinc-SO₂ Reaction : 35–50°C ensures complete gas absorption without excessive foaming.

-

Formaldehyde Reduction : Elevated temperatures (100–108°C) and positive pressure drive the exothermic reaction to completion.

-

Evaporation : Sub-80°C temperatures prevent thermal decomposition of the sulfoxylate group.

Additive Effects

-

Anhydrous Sodium Sulfite : Added during evaporation, it stabilizes the product by neutralizing residual acidity and reducing hygroscopicity.

-

Soda Ash () : Alternative to NaOH for neutralization, though it increases solution turbidity.

Industrial-Scale Production Considerations

Waste Management

The zinc-based process generates zinc-containing wastewater, treated via swash plate clarification and biochemical processing to meet environmental standards.

Equipment Design

-

Reactor Materials : Stainless steel or lined reactors resist corrosion from sulfur dioxide and alkaline solutions.

-

Evaporators : Falling-film evaporators maximize heat transfer efficiency while minimizing product degradation.

Quality Control and Analysis

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;formaldehyde;hydrogen sulfite” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Various catalysts are used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Chemical Properties and Formation

Sodium formaldehyde hydrogen sulfite is typically formed by the reaction of formaldehyde with sodium bisulfite or sodium sulfite. This compound acts as a reducing agent and is stable in aqueous solutions. Its ability to complex with metal ions enhances its utility in various chemical processes .

Organic Synthesis

Sodium formaldehyde hydrogen sulfite is widely utilized in organic synthesis as a reducing agent. It plays a crucial role in:

- Redox Reactions : It is effective in reducing various organic compounds, facilitating the synthesis of complex molecules.

- Synthesis of Hydroxymethanesulfonic Acid : It serves as a precursor for synthesizing hydroxymethanesulfonic acid, which has applications in pharmaceuticals and agrochemicals .

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Reducing Agent | Used in redox reactions for organic compound synthesis |

| Hydroxymethanesulfonic Acid | Precursor for pharmaceutical and agrochemical synthesis |

Pharmaceutical Applications

Historically, sodium formaldehyde hydrogen sulfite was developed for treating mercury poisoning, although its use in this area has diminished over time. Currently, it finds relevance in:

- Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of various pharmaceutical compounds .

- Scavenging Agent : Recent studies have demonstrated its effectiveness in scavenging hydrogen sulfide (H2S) from industrial processes, enhancing safety and environmental compliance .

Case Study: H2S Scavenging

Research has shown that sodium formaldehyde hydrogen sulfite can effectively reduce H2S levels in brine solutions used in oil production. This application not only improves safety but also reduces environmental impact .

Environmental Applications

The compound's ability to neutralize formaldehyde makes it valuable for waste treatment:

- Neutralization of Formaldehyde : Sodium formaldehyde hydrogen sulfite reacts with free formaldehyde to form stable adducts, facilitating the safe disposal of formaldehyde-containing waste .

- Water Treatment : It is used to improve water quality by removing toxic substances through chemical reactions.

Table 2: Environmental Applications

| Application | Description |

|---|---|

| Formaldehyde Neutralization | Converts toxic formaldehyde into stable compounds |

| Water Quality Improvement | Reduces toxicity in wastewater treatment processes |

Agricultural Uses

In agriculture, sodium formaldehyde hydrogen sulfite is employed as:

- Fungicide : Its antifungal properties make it useful for controlling fungal diseases in crops.

- Soil Treatment : It can enhance soil quality by improving nutrient availability and reducing harmful microbial activity.

Mechanism of Action

The mechanism of action of “sodium;formaldehyde;hydrogen sulfite” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

Pathway Modulation: The compound influences various biochemical pathways, leading to changes in cellular processes.

Biological Effects: These interactions result in specific biological effects, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Sodium Sulfite (Na₂SO₃)

- Molecular Formula : Na₂SO₃

- CAS : 7757-83-7

- Properties :

- Alkaline in solution (pH ~7.8–9.0) .

- Reacts with formaldehyde to produce sodium hydroxide (NaOH) and a bisulfite adduct, which is critical in formaldehyde quantification methods .

- Requires stoichiometric excess to ensure complete formaldehyde conversion in analytical workflows .

- Applications :

- Food safety : Used in the sulfite assay for formaldehyde detection via NaOH titration .

- Textile industry : Standardized in formaldehyde measurement protocols (e.g., GB/T 2912.1-2009) .

Sodium Hydrogen Sulfite (NaHSO₃)

- Molecular Formula : NaHSO₃

- CAS : 7631-90-5

- Properties :

- Dissociates into HSO₃⁻ and Na⁺ in aqueous solutions; further ionization to SO₃²⁻ depends on pH .

- Acts as a reducing agent and formaldehyde scavenger in acidic environments .

- Applications :

- Resin production : Neutralizes free formaldehyde in urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins .

- Paper manufacturing : Enhances wet tensile strength when combined with ammonium persulfate .

Sodium Metabisulfite (Na₂S₂O₅)

- Molecular Formula : Na₂S₂O₅

- CAS : 7681-57-4

- Properties :

- Hydrolyzes to NaHSO₃ in water, releasing sulfite ions for formaldehyde scavenging .

- Less effective than NaHSO₃ in direct formaldehyde neutralization .

- Applications :

- Particleboard production : Mitigates formaldehyde emissions in wood adhesives .

Sodium Formaldehyde Sulfoxylate (Rongalite)

- Molecular Formula : HOCH₂SO₂Na

- CAS : 149-44-0

- Properties :

- Strong reducing agent; synthesized from sodium dithionite and formaldehyde .

- Water-soluble and thermally stable .

- Applications :

- Textile and rubber industries : Redox catalyst in polymerization and dyeing processes .

Q & A

Q. Mechanistic Insight :

- Ammonium persulfate (APS) alone generates sulfate radicals, enhancing resin crosslinking via radical polymerization.

- Adding sodium hydrogen sulfite (NaHSO₃) creates a redox system (APS/NaHSO₃), accelerating initiator decomposition but shortening radical lifetimes. This reduces polymer chain growth, lowering wet tensile strength by 13.6% compared to APS alone .

Advanced: How does sodium formaldehyde sulfoxylate (SFS) decompose in aqueous systems, and what are the implications for redox reactions?

Decomposition Pathway :

SFS (HOCH₂SO₂Na) decomposes in water to formaldehyde, sodium sulfite (Na₂SO₃), and sulfur compounds (SO₂, H₂S).

Implications :

- Formaldehyde release can inhibit microbial activity in bioremediation.

- Sulfite/sulfide byproducts complicate redox titration accuracy. Stabilizers (e.g., EDTA) are recommended to prolong SFS stability .

Methodological: How is free formaldehyde quantified in urea-formaldehyde resins?

Q. Titration Protocol :

Hydrolyze resin with sodium carbonate to release hydroxymethyl sulfonates.

Decompose sulfonates with iodine solution, consuming iodine proportional to formaldehyde content.

Calculate formaldehyde concentration via iodometric back-titration (3 replicates; RSD < 5%) .

Data Contradiction: Why do some bacterial isolates fail to produce formaldehyde despite identical culture conditions?

Q. Analysis :

- Genetic variability in methylotrophs (e.g., absence of methanol dehydrogenase genes).

- Substrate limitation (e.g., insufficient methanol or NAD+ cofactors).

- Competing metabolic pathways (e.g., formate assimilation over formaldehyde production). Confirm via PCR or enzyme activity assays .

Optimization: What are the critical parameters for synthesizing sulfonated phenolic resins with high thermal stability?

Q. Optimal Conditions :

| Parameter | Value |

|---|---|

| Phenol:FA:Na₂SO₃ | 1:1.47:0.4 (molar ratio) |

| Reaction Temperature | 130°C |

| pH | 9.0 (buffered with NaOH) |

| Outcome : Resins with <5% free phenol and no premature polymerization . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.